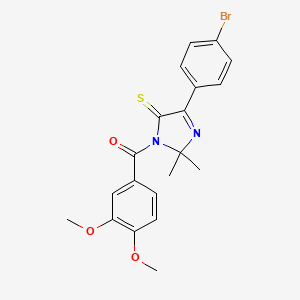![molecular formula C18H19N3OS B2786786 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide CAS No. 886903-90-8](/img/structure/B2786786.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTP is a small molecule inhibitor that has been identified as a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism, making BPTP a promising candidate for the treatment of diabetes and other metabolic disorders.
作用机制
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide acts as a selective inhibitor of PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, this compound increases insulin sensitivity and enhances glucose uptake in insulin-responsive tissues such as muscle and liver. This compound also inhibits the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improving insulin sensitivity, reducing body weight, and inhibiting cancer cell proliferation. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its beneficial effects on metabolic and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide is its selectivity for PTP1B, which reduces the risk of off-target effects. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using this compound.
未来方向
There are several future directions for research on N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide, including the development of more potent and selective inhibitors of PTP1B, the investigation of this compound's effects on other signaling pathways, and the evaluation of its therapeutic potential in human clinical trials. This compound may also have applications in other areas, such as neurodegenerative diseases and inflammation, which warrant further investigation. Overall, this compound represents a promising candidate for the development of novel therapies for metabolic and inflammatory diseases.
合成方法
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide involves several steps, starting with the reaction of 2-aminobenzenethiol with 2-bromo-1-chloroethane to form 2-chloroethylbenzothiazole. This intermediate is then reacted with 2-pyridinemethanol to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been synthesized using different methods with varying yields.
科学研究应用
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been studied in obesity, where it has been shown to reduce body weight and improve glucose metabolism. In cancer, this compound has been investigated as a potential therapeutic target due to its ability to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-3-11-17(22)21(13-14-8-6-7-12-19-14)18-20-15-9-4-5-10-16(15)23-18/h4-10,12H,2-3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBUKCNZBKCCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

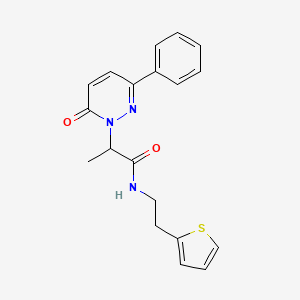
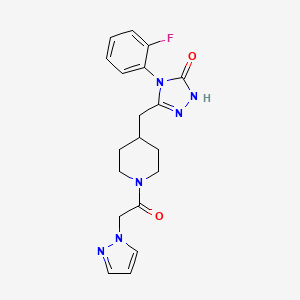
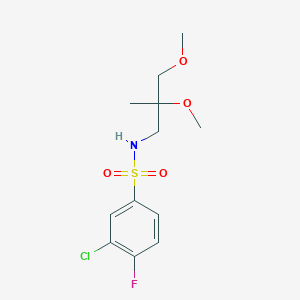
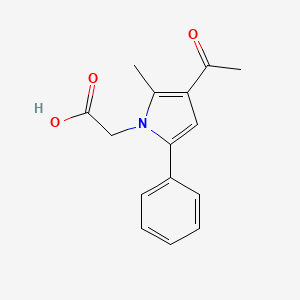
![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)
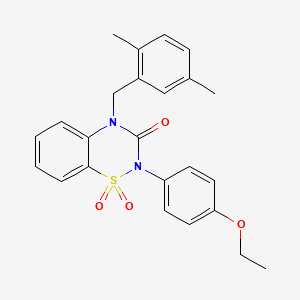
![Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
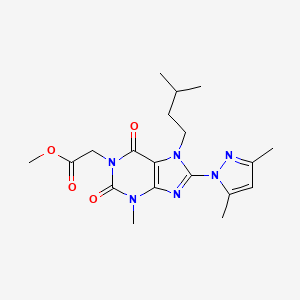
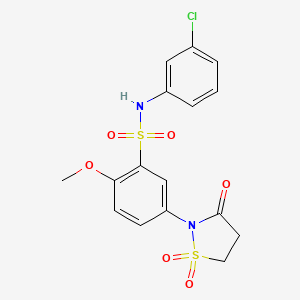
![2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B2786723.png)
![5-(4-chlorobenzyl)-N-(3,4-difluorophenyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2786724.png)
